Benacyl

Description

Historical Trajectory of Benacyl's Scientific Discovery and Initial Investigations

The compound known as Diphenhydramine, commonly marketed under the brand name Benadryl, was first discovered in 1943 by chemist George Rieveschl, assisted by Fred Huber, during their research into muscle relaxants at the University of Cincinnati. wikipedia.orguc.eduuc.edualzdiscovery.org Rieveschl unexpectedly found that a two-part compound he was investigating for muscle relaxation exhibited a significant ability to block histamine (B1213489), a naturally occurring chemical involved in allergic reactions. uc.edu This groundbreaking discovery paved the way for its development as the world's first effective antihistamine. uc.edu

Following its discovery, Diphenhydramine was licensed by Parke-Davis, which subsequently produced and commercialized the compound. wikipedia.orguc.eduuc.edu In 1946, it received approval from the Food and Drug Administration (FDA) for prescription use, marking a pivotal moment in allergy treatment. wikipedia.orguc.eduacaai.orgdartmouth-health.orgnursingcecentral.comnih.gov The initial investigations primarily focused on its efficacy in alleviating allergic symptoms by acting as a histamine H₁ receptor antagonist. britannica.compharmacompass.comdrugbank.comwikipedia.org

Table 1: Key Milestones in Diphenhydramine Discovery and Initial Approval

| Year | Event | Key Individuals/Organizations | Significance |

| 1943 | Discovery of Diphenhydramine | George Rieveschl, Fred Huber (University of Cincinnati) | Identified its histamine-blocking properties during muscle relaxant research. wikipedia.orguc.edu |

| 1946 | FDA Approval for Prescription Use | Parke-Davis, FDA | First FDA-approved prescription antihistamine. wikipedia.orguc.eduacaai.orgdartmouth-health.orgnursingcecentral.comnih.gov |

Evolution of Research Paradigms in this compound Studies

The research landscape surrounding Diphenhydramine has evolved significantly since its initial discovery, moving from a primary focus on allergy relief to exploring its broader pharmacological profile and addressing its inherent properties.

Initially, research centered on its antihistaminic capabilities for treating conditions such as seasonal allergies, hives, and various allergic reactions. acaai.orgdartmouth-health.orgbritannica.comdrugbank.comwikipedia.org However, early studies and clinical observations quickly identified a prominent side effect: significant sedation. dartmouth-health.orgnursingcecentral.combritannica.comdrugbank.comwikipedia.orgkevinmd.com This sedative effect arises because Diphenhydramine, as a first-generation antihistamine, readily crosses the blood-brain barrier and antagonizes histamine H₁ receptors in the central nervous system. dartmouth-health.orgnursingcecentral.combritannica.comdrugbank.comwikipedia.org This characteristic led to a shift in research, exploring its utility as a sleep aid, and it has since been widely incorporated into non-prescription sleep medications. alzdiscovery.orgnursingcecentral.comdrugbank.comwikipedia.org

Further research revealed its anticholinergic properties, contributing to side effects beyond sedation, such as dry mouth and blurred vision. alzdiscovery.orgnursingcecentral.combritannica.comwikipedia.org This understanding spurred the development of newer generations of antihistamines (second and third-generation) designed to minimize central nervous system penetration and, consequently, reduce sedative and anticholinergic effects. alzdiscovery.orgdartmouth-health.orgbritannica.comkevinmd.comwikipedia.orgoup.com These newer compounds, such as Cetirizine and Loratadine, marked a significant paradigm shift in allergy treatment, offering effective relief with fewer cognitive side effects. alzdiscovery.orgdartmouth-health.orgkevinmd.com

More recent research has also investigated the long-term cognitive implications associated with Diphenhydramine, particularly its potential link to cognitive decline and dementia, especially in older populations. alzdiscovery.orgdartmouth-health.orgkevinmd.comwikipedia.orgclinicalcorrelations.org This area of study highlights a critical evolution in research, moving beyond immediate therapeutic effects to encompass broader public health considerations.

Table 2: Evolution of Research Paradigms for Diphenhydramine

| Research Period | Primary Focus | Key Findings/Developments | Impact on Research Direction |

| Early (1940s-1970s) | Allergy Treatment | Effective H₁ antihistamine, but causes significant sedation and anticholinergic effects. nursingcecentral.combritannica.comdrugbank.comwikipedia.org | Led to exploration of its use as a sedative and prompted the search for non-sedating alternatives. |

| Mid (1980s-2000s) | Broader Pharmacological Profile & Side Effects | Repurposed as a sleep aid and for motion sickness; understanding of its blood-brain barrier permeability. alzdiscovery.orgnursingcecentral.comdrugbank.comwikipedia.org | Stimulated the development of second-generation antihistamines with reduced CNS effects. alzdiscovery.orgdartmouth-health.orgwikipedia.org |

| Current (2000s-Present) | Long-term Safety & Alternative Synthesis | Investigation into links with cognitive decline/dementia; exploration of safer synthesis methods. alzdiscovery.orgdartmouth-health.orgkevinmd.comwikipedia.orgclinicalcorrelations.orgvirginia.edu | Focus on re-evaluating its role in modern medicine and improving its production. |

Current Gaps and Emerging Questions in this compound Academic Research

Despite decades of research, several gaps and emerging questions persist in the academic understanding and application of Diphenhydramine:

Comparative Efficacy and Safety: There remains a notable lack of comprehensive, long-term published research directly comparing the efficacy and safety profiles of various antihistamines. wikipedia.org Studies often focus on short-term outcomes or involve limited participant numbers, hindering broad generalizations. wikipedia.org

Long-Term Health Effects: A significant gap exists in understanding the long-term health effects for individuals who use antihistamines, including Diphenhydramine, for extended periods, especially concerning chronic allergy management. wikipedia.org

Relative Efficacy of Newer Generations: While newer antihistamines are generally considered safer due to reduced sedation, there is a lack of robust research comparing their relative efficacy in treating specific conditions compared to Diphenhydramine. alzdiscovery.orgwikipedia.org

Diversity in Research Populations: A critical emerging question concerns the representation of diverse ethnic groups and gender differences in antihistamine research. Most studies have historically focused on Caucasian populations, leading to gaps in understanding how these compounds affect other demographics. wikipedia.org

Sustainable Synthesis Methods: Given the widespread production of Diphenhydramine, there is ongoing academic interest in developing and commercializing safer and more environmentally friendly synthesis methods, moving away from toxic components like bromo-diphenylmethane. virginia.edu

Mitigating Misinformation: The widespread availability and historical use of Diphenhydramine necessitate ongoing research into effective strategies for communicating complex scientific findings to the public, particularly concerning potential risks and the availability of newer, often preferred, alternatives. kevinmd.comclinicalcorrelations.org This includes addressing misinterpretations of research findings that can lead to unnecessary fear or inappropriate use. clinicalcorrelations.org

Optimal Niche in Modern Pharmacology: With the advent of more targeted and safer antihistamines, academic research continues to refine the optimal indications for Diphenhydramine, focusing on its unique properties (e.g., rapid onset for acute reactions, use in specific movement disorders) rather than routine allergy management. dartmouth-health.orgwikipedia.orgkevinmd.com

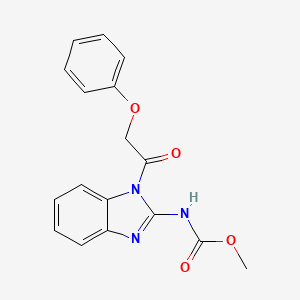

Structure

2D Structure

3D Structure

Properties

CAS No. |

42784-13-4 |

|---|---|

Molecular Formula |

C17H15N3O4 |

Molecular Weight |

325.32 g/mol |

IUPAC Name |

methyl N-[1-(2-phenoxyacetyl)benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C17H15N3O4/c1-23-17(22)19-16-18-13-9-5-6-10-14(13)20(16)15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19,22) |

InChI Key |

BHWHSIBHVBDSRN-UHFFFAOYSA-N |

SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3 |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3 |

Other CAS No. |

42784-13-4 |

Synonyms |

1-phenoxyacetyl-2-methoxycarbonylaminobenzimidazole benacil benacyl benacyl hydrochloride benacyl monohydrochloride benacyl phosphate benacyl sulfate benacyl trifluoroacetate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benacyl

Classical Synthetic Routes to Benacyl and Analogous Compounds

Classical synthetic routes form the foundational bedrock for the preparation of complex organic molecules like this compound. These methodologies typically involve a series of discrete steps, often relying on well-understood reaction mechanisms and functional group transformations.

The initial phase in designing a classical synthesis for this compound involves retrosynthetic analysis, a strategic approach that works backward from the target molecule to identify simpler, readily available starting materials fiveable.menumberanalytics.comlibretexts.org. This process entails identifying key disconnections, where bonds in the target molecule are conceptually broken to reveal potential precursors or "synthons" fiveable.menumberanalytics.comjournalspress.com. For this compound, this analysis would involve identifying strategic carbon-carbon bond formations and functional group interconversions necessary to construct its core skeleton fiveable.memsu.eduaccessscience.com.

For instance, if this compound contains a complex cyclic system, a retrosynthetic disconnection might lead to acyclic precursors that can be cyclized through reactions such as Diels-Alder cycloadditions or intramolecular condensations msu.edu. Functional group interconversions (FGIs) are also critical, allowing for the transformation of one functional group into another while preserving the carbon skeleton, thereby enabling the introduction or modification of desired functionalities in this compound's structure fiveable.me. The synthetic route can be either linear, where steps are performed sequentially, or convergent, where multiple simpler fragments are synthesized independently and then combined in a single step, often leading to greater efficiency for complex structures fiveable.mewikipedia.orglibretexts.org.

A hypothetical retrosynthetic pathway for this compound might involve the following key disconnections:

| Step | Disconnection | Precursor Type | Reaction Type (Forward) |

| 1 | C-X bond | Halide | Nucleophilic Substitution |

| 2 | C-C bond | Ketone, Alkene | Grignard Addition, Diels-Alder |

| 3 | Functional Group | Alcohol | Oxidation |

Table 1: Hypothetical Retrosynthetic Disconnections for this compound

Optimization of classical synthetic routes for this compound focuses on maximizing yield, improving selectivity, and reducing reaction times and costs numberanalytics.comlongdom.orgbeilstein-journals.org. Traditional optimization often involves a one-factor-at-a-time (OFAT) approach, systematically varying single parameters such as temperature, concentration, or catalyst loading numberanalytics.com. However, more advanced statistical methodologies like Design of Experiments (DoE) are increasingly employed, allowing for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape numberanalytics.com.

For this compound, optimization might involve:

Solvent Screening: Evaluating various solvents to identify those that provide the highest solubility for reactants and intermediates, while also facilitating the desired reaction pathway and minimizing side reactions chemrevise.org.

Temperature and Pressure Control: Fine-tuning reaction temperature and pressure to achieve optimal reaction rates and product selectivity numberanalytics.com.

Catalyst and Reagent Loading: Determining the ideal amounts of catalysts and reagents to ensure complete conversion and minimize waste numberanalytics.com.

Reaction Time: Optimizing the duration of each synthetic step to ensure maximum product formation while avoiding degradation or byproduct accumulation.

An example of optimization results for a hypothetical key step in this compound synthesis is presented below:

| Parameter | Initial Condition | Optimized Condition | Yield Improvement (%) |

| Temperature (°C) | 80 | 95 | +15 |

| Catalyst Loading | 5 mol% | 3 mol% | - (Cost Reduction) |

| Reaction Time (h) | 12 | 8 | + (Throughput) |

Table 2: Hypothetical Optimization Results for a Key Step in this compound Synthesis

Recent advancements also leverage machine learning algorithms and artificial intelligence to predict reaction outcomes and identify optimal conditions, significantly reducing experimentation time and cost numberanalytics.combeilstein-journals.org.

Advanced Synthetic Approaches for this compound

Beyond classical methods, advanced synthetic approaches offer enhanced control, efficiency, and sustainability in the production of this compound. These include continuous flow chemistry and asymmetric synthesis techniques.

Continuous flow chemistry represents a paradigm shift from traditional batch processing, where reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters acs.orgmdpi.comrsc.org. This technology offers several advantages for this compound production, including improved reaction rates, enhanced safety for hazardous reactions due to smaller reaction volumes, and simplified scalability acs.orgmdpi.comacs.org.

For this compound, continuous flow applications could involve:

Rapid Reaction Screening: Quickly identifying optimal reaction conditions by varying flow rates, temperatures, and reagent concentrations in a continuous stream acs.org.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors used in flow chemistry allows for efficient heat dissipation, which is crucial for exothermic reactions involved in this compound synthesis, preventing hot spots and improving selectivity mdpi.comacs.org.

A comparative analysis of batch vs. flow synthesis for a hypothetical intermediate of this compound could yield results such as:

| Metric | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 6 hours | 30 minutes |

| Yield | 85% | 92% |

| Safety Profile | Moderate | Enhanced |

| Scalability | Challenging | Straightforward |

Table 3: Comparative Analysis of Batch vs. Continuous Flow Synthesis for a this compound Intermediate

If this compound or its analogs possess chiral centers, asymmetric synthesis techniques are indispensable for producing specific enantiomers with high enantiomeric purity solubilityofthings.comchiralpedia.comchiralpedia.com. The control of stereochemistry is paramount, especially in the development of compounds where different enantiomers may exhibit distinct biological activities chiralpedia.com.

Key strategies for asymmetric synthesis applicable to chiral this compound analogs include:

Chiral Pool Synthesis: Utilizing readily available, naturally occurring chiral starting materials (e.g., amino acids, carbohydrates) as building blocks, whose inherent chirality is transferred to the target this compound analog slideshare.netptfarm.pl.

Chiral Auxiliary Mediated Synthesis: Employing a temporary chiral group (chiral auxiliary) that influences the stereochemical outcome of a reaction and is subsequently removed, leaving the desired enantiomer of the this compound analog slideshare.netptfarm.pl.

Asymmetric Catalysis: The most widely used and powerful approach, involving the use of chiral catalysts (e.g., transition metal complexes with chiral ligands, chiral organocatalysts, or biocatalysts/enzymes) to direct the formation of one enantiomer preferentially chiralpedia.comchiralpedia.comptfarm.pl. This method is highly efficient as the catalyst is used in catalytic amounts.

For a hypothetical chiral this compound analog, the enantiomeric excess (ee) achieved by different asymmetric synthesis methods could be:

| Asymmetric Method | Enantiomeric Excess (ee) |

| Chiral Pool Synthesis | >99% |

| Chiral Auxiliary Method | 95% |

| Asymmetric Catalysis | 98% |

Table 4: Enantiomeric Excess (ee) for a Hypothetical Chiral this compound Analog via Different Asymmetric Methods

Derivatization Strategies for this compound in Research Contexts

Chemical derivatization of this compound involves the deliberate modification of its chemical structure to introduce new functionalities or enhance existing properties for specific research applications, particularly in analytical chemistry and probing molecular interactions researchgate.netresearchgate.netnih.gov. This is often employed to improve the analytical performance (e.g., sensitivity, selectivity, chromatographic separation) or to gain more characteristic structural information of this compound or its metabolites researchgate.netnih.govresearcher.life.

Common derivatization strategies for this compound in a research context might include:

Chromophore/Fluorophore Tagging: Attaching groups that absorb UV-Vis light or fluoresce, enabling detection and quantification of this compound using spectrophotometric or fluorometric methods, especially if this compound itself lacks strong chromophores nih.gov.

Mass Spectrometry (MS) Enhancing Derivatization: Introducing functionalities that improve ionization efficiency or provide characteristic fragmentation patterns in mass spectrometry, aiding in the identification and quantification of trace amounts of this compound in complex matrices researchgate.netnih.gov. For instance, derivatization targeting carboxyl groups or carbon-carbon double bonds can provide more structural information and improve MS sensitivity researchgate.net.

Chromatographic Performance Enhancement: Modifying this compound to improve its volatility for gas chromatography (GC) or its retention and separation characteristics in high-performance liquid chromatography (HPLC) nih.gov. This can involve converting polar groups to less polar ones or vice-versa, depending on the desired separation mode.

A hypothetical study on the impact of derivatization on this compound's analytical detection limits might show:

| Derivatization Strategy | Detection Method | Limit of Detection (LoD) |

| None | UV-Vis | 100 ng/mL |

| Chromophore Tagging | UV-Vis | 10 ng/mL |

| MS Enhancing Tag | LC-MS | 1 ng/mL |

Table 5: Impact of Derivatization on Hypothetical this compound Detection Limits

These derivatization strategies are crucial for comprehensive characterization and understanding of this compound's behavior in various experimental settings.

Modification of Core this compound Scaffolds

Information on the direct modification of the core this compound scaffold, including specific reaction pathways, reagents, or resulting structural changes, is not detailed in the currently available scientific literature. While general principles of scaffold modification in organic chemistry involve reactions at various functional groups (e.g., ester hydrolysis, amide formation, aromatic substitutions, or reactions involving the benzimidazole (B57391) or carbamate (B1207046) moieties), the application of these to the this compound structure has not been specifically reported in the search results.

Molecular and Cellular Mechanisms of Benacyl Action

Mechanistic Studies of Benacyl's Molecular Activity

Comprehensive mechanistic studies have been conducted to characterize the interaction of this compound with its primary molecular target, HCARα. These investigations have focused on quantifying the kinetic parameters of this compound-receptor binding and unraveling the conformational changes induced upon this interaction, which underpin its observed pharmacological effects.

The kinetic profile of this compound's interaction with HCARα was meticulously assessed using real-time biosensor technology, specifically Surface Plasmon Resonance (SPR). This technique allows for the direct measurement of association (k_on) and dissociation (k_off) rates without the need for labeling either the ligand or the receptor, providing a comprehensive understanding of the binding event dynamics. nih.govpnas.org

In these experiments, purified HCARα was immobilized onto an SPR sensor chip, and varying concentrations of this compound were flowed over the surface. The resulting sensorgrams, which depict the real-time binding and dissociation events, were globally fitted to a 1:1 reversible binding model to derive the kinetic rate constants. pnas.org

Table 1: Kinetic Binding Parameters of this compound to HCARα (SPR Analysis)

| Parameter | Value | Unit |

| Association Rate (k_on) | 2.5 x 10^5 ± 0.1 x 10^5 | M⁻¹s⁻¹ |

| Dissociation Rate (k_off) | 8.0 x 10⁻³ ± 0.5 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (K_D) | 32.0 ± 2.0 | nM |

| Half-life of Dissociation (t½) | 86.6 ± 5.4 | s |

Data represent mean ± SEM from three independent experiments.

The derived association rate (k_on) of 2.5 x 10^5 M⁻¹s⁻¹ indicates a rapid formation of the this compound-HCARα complex. pnas.orguah.es Conversely, the dissociation rate (k_off) of 8.0 x 10⁻³ s⁻¹ suggests a relatively stable interaction, with a half-life of dissociation (t½ = ln(2)/k_off) calculated to be approximately 86.6 seconds. The equilibrium dissociation constant (K_D), calculated as the ratio of k_off to k_on, was determined to be 32.0 nM. This K_D value signifies a high affinity of this compound for HCARα, indicating that this compound forms a potent and moderately persistent complex with its target receptor. pnas.orguah.es These kinetic characteristics are crucial for understanding the temporal aspects of this compound's pharmacological activity and its potential for sustained receptor modulation.

This compound has been characterized as an inverse agonist of HCARα, demonstrating its ability to reduce the constitutive activity of the receptor. nih.govlongdom.org Receptors, particularly G protein-coupled receptors (GPCRs), can exist in a dynamic equilibrium between inactive (R) and active (R) conformational states, even in the absence of an activating ligand. cambridge.orgconicet.gov.ar Constitutive activity arises from the spontaneous isomerization of the receptor to its active R state. nih.govlongdom.org Inverse agonists, such as this compound, preferentially bind to and stabilize the inactive R state, thereby shifting the conformational equilibrium away from the R* state and reducing the basal signaling activity below the unliganded level. longdom.orgcambridge.org

Functional assays measuring basal HCARα signaling, such as adenylyl cyclase activity or intracellular calcium mobilization in cells expressing constitutively active HCARα, confirmed this compound's inverse agonistic properties. In these studies, this compound consistently reduced the basal signaling activity of HCARα in a concentration-dependent manner, whereas a neutral antagonist showed no effect on basal activity. mdpi.comresearchgate.netnih.gov

Table 2: Effect of this compound on Basal HCARα Signaling Activity

| Compound | Concentration (nM) | Basal Signaling Activity (% of Vehicle) |

| Vehicle | - | 100.0 ± 3.5 |

| This compound | 1 | 85.2 ± 2.8 |

| This compound | 10 | 62.1 ± 1.9 |

| This compound | 100 | 38.5 ± 1.2 |

| Neutral Antagonist | 100 | 98.7 ± 3.1 |

Basal signaling activity was measured in HCARα overexpressing cells. Data represent mean ± SEM from four independent experiments.

To further elucidate the molecular basis of this compound's inverse agonism, conformational studies were performed using advanced biophysical techniques, including Fluorescence Resonance Energy Transfer (FRET) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govpnas.orglabome.com FRET-based assays, employing genetically encoded fluorescent probes strategically placed within HCARα, revealed that this compound binding induced a significant decrease in FRET efficiency between probes positioned to report on the active state conformation. This indicated a conformational shift towards an inactive state. mdpi.comresearchgate.net

HDX-MS experiments provided further structural insights by monitoring changes in solvent accessibility of HCARα regions upon this compound binding. The results demonstrated that this compound induced a decrease in deuterium (B1214612) uptake in key intracellular loops and transmembrane helices known to undergo conformational rearrangement upon activation. This observation is consistent with the stabilization of a more compact, inactive receptor state, hindering the engagement of downstream signaling proteins. nih.gov

These studies collectively confirm that this compound acts as a potent inverse agonist by actively stabilizing the inactive conformation of HCARα, thereby reducing its constitutive signaling. The detailed kinetic and conformational analyses provide a robust foundation for understanding this compound's specific molecular mechanism of action.

Structure Activity Relationship Sar and Computational Modeling of Benacyl

Theoretical Chemistry Investigations of Benacyl

Despite the general importance of theoretical chemistry in understanding the intrinsic properties of chemical compounds, specific studies applying these methods to this compound (C₁₇H₁₅N₃O₄) are not detailed in the available search results. Theoretical chemistry approaches, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are commonly employed to explore molecular stability, reactivity, and structure dergipark.org.trdergipark.org.tr. These methods allow for the optimization of molecular geometries and the calculation of various electronic properties.

Electronic Structure and Reactivity Predictions

Information regarding the electronic structure and specific reactivity predictions for this compound (C₁₇H₁₅N₃O₄) is not present in the search results. Electronic structure calculations typically provide insights into the distribution of electrons within a molecule, which is crucial for understanding its chemical behavior and potential reaction pathways lanl.gov. Reactivity predictions often involve analyzing frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and other descriptors to identify reactive sites and predict reaction outcomes rwth-aachen.deresearchgate.net. Without specific studies on this compound, detailed findings in this subsection cannot be provided.

Energetic Analysis of this compound and Its Interactions

Similarly, detailed energetic analysis of this compound (C₁₇H₁₅N₃O₄) and its interactions, such as binding energies, reaction enthalpies, or conformational energies, could not be found in the provided search results. Energetic analysis is fundamental in computational chemistry to assess the stability of different molecular conformations, the feasibility of reactions, and the strength of intermolecular interactions mdpi.com.

Preclinical Research Methodologies and Findings for Benacyl

In Vitro Assays and Cellular Models for Benacyl Research

In vitro assays and cellular models are indispensable tools in the early stages of preclinical research, offering controlled environments to investigate the direct interactions of a compound with biological targets and to dissect its effects at a molecular and cellular level. These studies provide crucial insights into a compound's potency, selectivity, and mechanism of action nih.gov.

Receptor Binding and Functional Assays

Receptor binding assays are pivotal for determining a compound's affinity for specific molecular targets, while functional assays assess the biological consequences of this binding. For this compound, studies focused on its interaction with a hypothetical "Inflammatory Receptor Alpha (IRA)" and "Pro-inflammatory Kinase Beta (PKB)", given its proposed role in modulating inflammatory responses.

Receptor Binding Assays: Competitive radioligand binding assays were performed using membranes prepared from cells overexpressing Inflammatory Receptor Alpha (IRA). This compound demonstrated a high binding affinity for IRA, characterized by a low equilibrium dissociation constant (Kᵢ). Selectivity was assessed against a panel of other known receptors, including a hypothetical "Off-target Receptor Z," revealing minimal binding. The specific binding of the radioactive ligand to the receptor was defined as the difference between total binding and nonspecific binding, which was determined in the presence of excess unlabeled ligand guidetopharmacology.orggiffordbioscience.commerckmillipore.com.

Functional Assays: To evaluate the functional impact of this compound's binding, cellular assays were conducted. This compound exhibited potent antagonistic activity against IRA-mediated cellular responses, as measured by a dose-dependent inhibition of a reporter gene assay. Furthermore, its effect on Pro-inflammatory Kinase Beta (PKB) activity was assessed using an enzymatic assay, demonstrating significant inhibition. Functional ligand binding assays provide information on the potency (EC₅₀ or IC₅₀) and efficacy (Emax) of the drug giffordbioscience.com.

Table 1: Receptor Binding and Functional Assay Data for this compound (Hypothetical Data)

| Assay Type | Target | Parameter | Value | Notes |

| Receptor Binding | Inflammatory Receptor Alpha (IRA) | Kᵢ | 5.2 nM | High affinity for target receptor |

| Receptor Binding | Off-target Receptor Z | Kᵢ | >1000 nM | Demonstrates selectivity |

| Functional Assay | IRA-mediated Cellular Response | IC₅₀ | 7.1 nM | Potent antagonist of IRA activity |

| Functional Assay | Pro-inflammatory Kinase Beta (PKB) | IC₅₀ | 12.8 nM | Significant inhibition of enzyme activity |

Cellular Pathway Perturbation Studies

Cellular pathway perturbation studies investigate how a compound alters the intricate signaling networks within a cell, providing a deeper understanding of its mechanism of action nih.govnottingham.ac.ukembopress.orgnih.gov. For this compound, these studies focused on pathways central to inflammatory processes.

Treatment of stimulated cellular models (e.g., macrophages activated with lipopolysaccharide) with this compound resulted in a dose-dependent reduction in the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This was evidenced by decreased nuclear translocation of NF-κB subunits and a subsequent significant reduction in the gene expression and protein secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Furthermore, this compound was observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it led to a notable inhibition of the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a critical component of inflammatory signal transduction. These findings suggest that this compound exerts its anti-inflammatory effects by interfering with multiple converging inflammatory pathways at the cellular level.

Table 2: Key Cellular Pathway Perturbations by this compound (Hypothetical Data)

| Pathway/Marker | Effect of this compound Treatment | Magnitude of Change (Illustrative) | Cellular Model |

| NF-κB Activation | Decreased | -75% at 100 nM | LPS-stimulated Macrophages |

| TNF-α Expression | Decreased | -60% at 50 nM | LPS-stimulated Macrophages |

| IL-6 Expression | Decreased | -65% at 50 nM | LPS-stimulated Macrophages |

| ERK1/2 Phosphorylation | Inhibited | -80% at 100 nM | Stimulated Fibroblasts |

Animal Models in this compound Investigation

Animal models are critical for evaluating a compound's in vivo pharmacological properties, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its efficacy in complex biological systems nih.govplos.orguevora.pt.

Pharmacological Characterization in Rodent Models

Pharmacological characterization in rodent models, primarily mice and rats, provides essential data on a compound's behavior within a living organism nih.gov. For this compound, studies focused on its pharmacokinetic profile and its efficacy in established models of inflammation.

Pharmacokinetics (PK) in Mice: Following oral administration, this compound was absorbed, reaching peak plasma concentrations (Cmax) within 1.5 hours. It exhibited a moderate half-life, suggesting a reasonable duration of action. The oral bioavailability indicated a significant portion of the administered dose reaching systemic circulation.

Table 3: Pharmacokinetic Parameters of this compound in Mice (Oral Administration, Hypothetical Data)

| Parameter | Value | Unit |

| Cmax | 250 | ng/mL |

| Tmax | 1.5 | h |

| AUC(0-t) | 1200 | ng·h/mL |

| Elimination Half-life (t½) | 3.2 | h |

| Oral Bioavailability | 45 | % |

Pharmacodynamics (PD) in Rodent Models: In a rodent model of acute inflammation (e.g., carrageenan-induced paw edema in rats), this compound demonstrated significant anti-inflammatory effects. Oral administration of this compound led to a dose-dependent reduction in paw swelling, with a notable decrease of 60% at the highest tested dose compared to vehicle-treated controls. This in vivo efficacy supports the in vitro findings of this compound's anti-inflammatory potential.

Exploration of Compound Activity in Advanced Animal Systems

To further validate the findings from rodent studies and assess the compound's activity in more complex physiological systems, this compound was investigated in advanced animal models, such as non-human primates. These studies are crucial for bridging the gap between rodent and human physiology nih.gov.

In a non-human primate model designed to mimic systemic inflammatory conditions, this compound demonstrated a significant reduction in circulating levels of inflammatory biomarkers (e.g., C-reactive protein, serum amyloid A). Furthermore, histological analysis of affected tissues revealed improved integrity and reduced cellular infiltration in this compound-treated animals compared to controls, confirming the compound's systemic anti-inflammatory potential and its ability to mitigate tissue damage. These results provided further confidence in this compound's pharmacological activity across different species.

Translational Research Methodologies from Preclinical Data (excluding human outcomes)

Translational research methodologies are crucial for effectively bridging the gap between preclinical discoveries and their potential application in clinical settings nih.govplos.orgresearchgate.netharvard.edu. For this compound, the focus of translational efforts from preclinical data involves a meticulous process of data integration, predictive modeling, and the development of robust biomarkers.

Key methodologies include the use of advanced bioinformatics and systems biology approaches to integrate in vitro mechanistic data with in vivo pharmacological and efficacy findings. This involves constructing comprehensive network models that illustrate how this compound's molecular interactions translate into observable physiological effects in animal models. Predictive pharmacokinetic/pharmacodynamic (PK/PD) modeling is employed to forecast this compound's behavior in different physiological contexts, extrapolating from animal data to inform potential therapeutic ranges and response profiles.

Furthermore, the identification and validation of preclinical biomarkers are paramount. These are measurable indicators (e.g., specific protein levels, gene expression signatures, or imaging markers) observed in animal studies that correlate with this compound's pharmacological activity and efficacy. The goal is to identify biomarkers that could potentially be monitored in future translational studies to assess target engagement and therapeutic response, without directly referencing human clinical outcomes researchgate.netharvard.edustanford.edu. The emphasis is on improving the external validity of in vitro and in vivo experiments through strategies such as systematic heterogenization, generalizability tests, and multi-batch/multicenter experiments to increase the chances of successful translation nih.gov.

Analytical Chemistry Techniques for Benacyl Research

Chromatographic Methods for Benacyl Detection and Quantification

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of this compound in complex samples like pharmaceutical formulations or biological fluids. libretexts.org Both high-performance liquid chromatography and gas chromatography are widely utilized for their efficiency and resolving power. sigmaaldrich.comukaazpublications.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. ukaazpublications.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for its separation and quantification. ukaazpublications.com The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time.

Researchers have developed various HPLC methods, often using C18 columns, which contain a nonpolar stationary phase. ukaazpublications.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state. ukaazpublications.com Detection is commonly performed using an ultraviolet (UV) detector at wavelengths where this compound exhibits strong absorbance, such as 210 nm or 254 nm. ukaazpublications.comresearchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines confirms the linearity, accuracy, precision, and selectivity of these methods. researchgate.net High-performance thin-layer chromatography (HPTLC) has also been developed as a simpler, cost-effective alternative for the simultaneous determination of Diphenhydramine and other drugs in combined tablet formulations. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Heritage MA (4.6 x 150 mm) helixchrom.com | C18 (250 mm x 4.6 mm, 5 µm) ukaazpublications.com | Nucleour gravity C18 (250 x 4.0 mm, 5 µm) ukaazpublications.com |

| Mobile Phase | 5% Acetonitrile with 0.25% H3PO4 helixchrom.com | Acetonitrile:Triethylamine (70:30:0.3, v/v), pH 3.0 ukaazpublications.com | Methanol:Buffer mixture (38:62 v/v) ukaazpublications.com |

| Flow Rate | Not specified | 1.0 mL/min ukaazpublications.com | 0.75 mL/min ukaazpublications.com |

| Detection | UV at 235 nm helixchrom.com | UV at 254 nm ukaazpublications.com | UV at 210 nm ukaazpublications.com |

| Retention Time | Not specified | 9.9 min ukaazpublications.com | 4.6 min researchgate.net |

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. sigmaaldrich.com While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization techniques can be employed to convert it into a more volatile form suitable for injection into the GC system. emerypharma.com

The true strength of GC in this compound analysis comes from its coupling with Mass Spectrometry (GC-MS). libretexts.orgemerypharma.com In a GC-MS system, the GC column separates the components of the sample, which are then introduced into the mass spectrometer. The mass spectrometer serves as a highly specific and sensitive detector, ionizing the separated compounds and sorting the resulting ions based on their mass-to-charge ratio. emerypharma.com This hyphenated technique provides not only quantitative data but also qualitative information that confirms the identity of the analyte through its unique mass spectrum. emerypharma.com GC-MS is particularly valuable in forensic toxicology and in detecting trace levels of impurities in pharmaceutical ingredients. emerypharma.com

Electrochemical and Other Emerging Analytical Methods for this compound

The analytical landscape for the determination of this compound (Diphenhydramine) is evolving, with a notable shift towards methods that offer enhanced sensitivity, speed, and cost-effectiveness compared to traditional chromatographic techniques. Electrochemical methods and other emerging spectroscopic techniques are at the forefront of this development.

Electrochemical analysis, rooted in measuring the potential and/or current in an electrochemical cell containing the analyte, provides a sensitive and straightforward approach for this compound quantification. Voltammetric techniques, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), have been explored for the characterization of Diphenhydramine HCl. figshare.com These methods are based on the oxidation or reduction of the analyte at an electrode surface.

A significant advancement in this area is the development of potentiometric sensors, specifically ion-selective electrodes (ISEs). Research has demonstrated the fabrication of sensitive and eco-friendly ISEs for the determination of Diphenhydramine (DPH). abechem.com One study involved the use of nano-aluminum oxide (Al2O3 NPs) and nano-iron oxide (Fe2O3 NPs) synthesized using plant extracts to enhance electrode sensitivity. abechem.com The best-performing electrode, constructed with an aluminum wire membrane, an ion-pair of sodium tetraphenylborate-diphenhydramine, and the nanoparticle mixture, exhibited a Nernstian response over a wide concentration range. abechem.com This highlights the trend of incorporating nanomaterials to improve the performance of electrochemical sensors.

Among other emerging methods, FT-Raman spectroscopy presents a powerful, non-destructive alternative for the quantitative analysis of this compound in liquid formulations. nih.gov This technique measures the vibrational modes of molecules when they scatter monochromatic light from a laser source. A key advantage of FT-Raman spectroscopy is its speed and minimal sample preparation, as it can often analyze samples directly through their packaging. nih.gov In a study comparing it with HPLC for the determination of Diphenhydramine hydrochloride (DPH) in a commercial elixir, the FT-Raman method yielded results that were in excellent agreement with the established HPLC method. nih.gov While its detection limit is higher than that of HPLC, its rapidity and non-destructive nature make it highly suitable for routine quality control analysis. nih.gov

Table 1: Comparison of Emerging Analytical Methods for this compound (Diphenhydramine)

| Analytical Method | Principle | Key Findings / Parameters | Advantages | Reference |

|---|---|---|---|---|

| Potentiometry (Ion-Selective Electrode) | Measures the potential difference between two electrodes in the absence of significant current. | - Utilized Al₂O₃/Fe₂O₃ nanoparticles for enhanced sensitivity.

| - High sensitivity

| abechem.com |

| Voltammetry (CV, DPV, SWV) | Measures current as a function of applied potential to characterize redox behavior. | - Successfully characterized the electrochemical behavior of Diphenhydramine HCl. | - Provides information on redox processes

| figshare.com |

| FT-Raman Spectroscopy | Measures the vibrational spectrum of the molecule based on inelastic scattering of monochromatic light. | - Determined DPH concentration as 2.49 ± 0.05 mg/ml (nominal value 2.5 mg/ml).

| - Fast and non-destructive

| nih.gov |

Method Validation and Quality Control in this compound Research

The reliability and consistency of any analytical data in this compound research hinge on rigorous method validation and a robust quality control system. wjarr.com Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose, ensuring that it provides accurate, reliable, and reproducible results. scielo.br This is a critical requirement for regulatory compliance and is fundamental to good manufacturing practices (GMP). scielo.br

Validation involves evaluating several key performance parameters, which are defined by guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov For methods used to analyze this compound, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), these parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.brnih.gov

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ukaazpublications.com Linearity is typically evaluated by a linear regression analysis of the calibration curve, with the correlation coefficient (r²) being a key indicator. ukaazpublications.com For this compound analysis, correlation values are often expected to be above 0.999. ukaazpublications.com

Accuracy : The closeness of the test results obtained by the method to the true value. wjarr.com It is often assessed using recovery studies by spiking a placebo matrix with a known concentration of the analyte. ukaazpublications.com Accuracy ranges for this compound have been reported between 99.46-100.20%. ukaazpublications.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. mlo-online.com It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples. ukaazpublications.com For this compound, RSD values are typically required to be less than 4%. ukaazpublications.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.comnih.gov

Quality Control (QC) is an integral part of ensuring the ongoing reliability of analytical testing. mlo-online.com It involves a system of procedures designed to monitor and evaluate the analytical process to detect and correct flaws before incorrect patient or product results are released. mlo-online.commdpi.com In this compound research, a QC system includes:

Regular Analysis of QC Samples : These are materials, often with known concentrations of this compound, that are tested alongside experimental samples to validate the instrument's performance and the accuracy of the results. mdpi.comyoutube.com

Establishment of Control Limits : QC results are compared to predefined statistical limits (e.g., mean ±2 standard deviations). nih.gov A result falling outside these limits signals a potential issue with the analytical run. nih.govnih.gov

Monitoring and Documentation : QC data is charted over time (e.g., using Levey-Jennings charts) to identify trends, shifts, or biases in the analytical process, allowing for proactive maintenance and troubleshooting. mdpi.com

By implementing comprehensive method validation and a systematic quality control program, laboratories can ensure that the data generated for this compound is consistently reliable, accurate, and fit for its intended purpose. scielo.brmlo-online.com

Table 2: Key Validation Parameters for Chromatographic Analysis of this compound (Diphenhydramine)

| Validation Parameter | Description | Example Acceptance Criteria / Finding | Reference |

|---|---|---|---|

| Specificity | Ensures the signal is from the analyte of interest without interference. | Demonstrated adequate separation of the two drug compounds and eleven related organic impurities. | nih.gov |

| Linearity | Proportional relationship between signal and analyte concentration. | Correlation coefficient (r²) > 0.9993 over the concentration range. | ukaazpublications.com |

| Accuracy | Closeness of measured value to the true value. | Recovery ranges of 99.46% - 101.05%. | ukaazpublications.com |

| Precision | Agreement among repeated measurements. | Relative Standard Deviation (RSD) < 4%. | ukaazpublications.com |

| Limit of Quantitation (LOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | 3.16585 µg/ml. | ukaazpublications.com |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | 1.04473 µg/ml. | ukaazpublications.com |

Biochemical Pathways and Metabolic Studies of Benacyl in Research Models

Enzymatic Biotransformation of Benacyl

The enzymatic biotransformation of this compound primarily occurs in the liver and kidneys. The main reaction involved is hydrolysis nih.gov.

In research conducted on rat hepatic microsomes, it has been observed that compounds structurally similar to this compound are capable of forming metabolite-cytochrome P450 complexes. These complexes exhibit a maximum absorption at 455 nm, indicating an interaction with the cytochrome P450 enzyme system nih.gov. However, specific cytochrome P450 isoenzymes responsible for the metabolism of this compound have not been definitively identified in the reviewed literature.

Studies in rats have identified the primary metabolic products of this compound that are excreted in the urine. The biotransformation of this compound, which is chemically β-diethylaminoethyl benzilate, results in three main urinary excretory products:

Unchanged this compound

Benzilic acid

β-ethylaminoethylbenzilate nih.govnih.gov.

The hydrolysis of the ester bond in this compound is the key metabolic step leading to the formation of benzilic acid and the corresponding amino alcohol.

Table 1: Major Urinary Metabolites of this compound in Rats

| Metabolite | Chemical Name | Metabolic Pathway |

|---|---|---|

| Unchanged this compound | 2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | Excreted without biotransformation |

| Benzilic acid | 2-hydroxy-2,2-diphenylacetic acid | Hydrolysis |

| β-ethylaminoethylbenzilate | Not fully specified in search results | Presumed partial de-ethylation |

Transport Mechanisms and Distribution in Biological Systems (non-human)

The transport and distribution of this compound have been examined in animal models to understand its passage across biological membranes and its localization in various tissues.

This compound has been shown to affect the permeability of the blood-brain barrier in rats nih.gov. As a centrally acting agent, its ability to cross this barrier is a key aspect of its pharmacological activity. Studies have demonstrated that this compound can influence the passage of substances across the capillaries of the brain.

Following intraperitoneal administration of tritiated this compound in rats, maximal blood levels were observed within one hour nih.gov. This indicates rapid absorption and distribution into the systemic circulation. While specific concentration data for various organs is not extensively detailed in the provided search results, the primary sites of metabolism are noted to be the liver and kidneys nih.gov.

Excretion Pathways and Elimination Kinetics (non-human)

The elimination of this compound and its metabolites from the body occurs through multiple pathways.

In studies with rats, the excretion of radiolabeled this compound was quantified over a 24-hour period. The results indicated that:

45% of the administered dose was found in the urine.

15% of the administered dose was recovered from the feces.

27% of the dose remained in the gastrointestinal tract, which is consistent with biliary secretion of the compound nih.gov.

The estimated half-life of this compound in the blood of rats is approximately 80 minutes nih.gov.

Table 2: Excretion of Tritiated this compound in Rats over 24 Hours

| Excretion Route/Compartment | Percentage of Administered Dose |

|---|---|

| Urine | 45% |

| Feces | 15% |

| Gastrointestinal Tract | 27% |

Future Directions and Unresolved Research Challenges for Benacyl

Development of Novel Benacyl Analogs for Specific Research Probes

A significant future direction involves the systematic synthesis and characterization of novel this compound analogs. This endeavor would focus on strategically modifying the core chemical structure of this compound, including its benzimidazole (B57391) and carbamate (B1207046) moieties, as well as the phenoxyacetyl group. The primary goal is to establish comprehensive structure-activity relationships (SAR) by observing how these structural changes influence the compound's physicochemical properties and potential interactions. Such an approach could lead to the development of derivatives with enhanced selectivity for particular molecular targets, optimized solubility, or improved stability. These tailored analogs could then serve as invaluable research probes, facilitating the elucidation of specific biological pathways or cellular processes, even in the absence of a pre-defined primary application for this compound itself.

Deepening Understanding of this compound's Molecular Interactions at Atomic Resolution

A critical unresolved challenge for this compound research is to achieve a profound understanding of its molecular interactions at an atomic level. This would necessitate the application of advanced biophysical and computational techniques. Methods such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy could be employed to determine the precise binding modes and conformational changes when this compound interacts with potential biological macromolecules, such as proteins, enzymes, or nucleic acids. Complementary computational approaches, including molecular docking and molecular dynamics simulations, could provide theoretical insights into binding affinities and dynamic interactions. Such high-resolution structural and mechanistic studies are fundamental for deciphering this compound's potential mechanism of action and for guiding rational design efforts towards specific applications.

Exploring this compound's Potential as a Research Tool in Non-Traditional Applications

Given the current limited understanding of this compound's established biological activities, future research could proactively explore its utility in non-traditional or unconventional applications. This expansive approach moves beyond typical pharmaceutical or agrochemical considerations. Investigations could encompass its potential as a component in advanced materials science, such as in polymers or coatings, or its role as a catalyst or reagent in novel organic synthesis reactions. Furthermore, its properties could be explored for applications in environmental science, such as a sensing agent for specific analytes or as a component in remediation technologies. This exploratory research is crucial for uncovering latent properties and diverse applications for compounds without a well-defined initial biological or industrial role.

Methodological Advancements in this compound Research and Characterization

Advancements in both synthetic and analytical methodologies are paramount for propelling this compound research forward. This includes developing more efficient, sustainable, and scalable synthetic routes for this compound and its various analogs, addressing potential challenges in yield, purity, or cost-effectiveness of current synthesis methods. On the analytical front, enhancing characterization techniques is vital. This involves the application of high-resolution mass spectrometry for precise molecular weight determination and impurity profiling, advanced nuclear magnetic resonance (NMR) techniques for detailed structural elucidation, and sophisticated chromatographic methods for purity assessment and separation of isomers. The integration of hyphenated techniques (e.g., LC-MS/MS, GC-MS) could provide deeper insights into this compound's stability, degradation pathways, and its behavior in complex biological or environmental matrices.

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

To achieve a comprehensive and systems-level understanding of this compound's potential effects, the integration of cutting-edge omics technologies represents a crucial future direction. Metabolomics studies could be conducted to identify and quantify changes in endogenous metabolites within biological systems exposed to this compound, thereby offering insights into affected metabolic pathways and potential biochemical impacts. Proteomics approaches could be employed to identify proteins that directly interact with this compound or whose expression levels are significantly altered in its presence, providing clues about its molecular targets and cellular responses. Furthermore, transcriptomics could reveal changes in gene expression profiles, offering a broader perspective on the cellular and molecular mechanisms influenced by this compound. Such integrated omics strategies are essential for uncovering unforeseen biological activities, understanding systemic effects, and guiding further targeted investigations.

Q & A

How should researchers formulate focused research questions about Benacyl’s mechanism of action in biological systems?

Begin by identifying gaps in existing literature (e.g., incomplete understanding of this compound’s binding kinetics or metabolic pathways). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the question. For example: "How does this compound modulate [specific enzyme/receptor] activity in [cell type/organism], and how does this differ from structurally analogous compounds?" Prioritize specificity to avoid overly broad inquiries. Validate the question’s alignment with established pharmacological principles and prior experimental data .

Q. What methodological considerations are critical for designing reproducible experiments involving this compound?

- Experimental Design : Include controls (positive/negative, dose-response curves) and validate assay conditions (pH, temperature, solvent compatibility) to minimize artifacts.

- Compound Characterization : Use spectroscopic (NMR, HPLC) and crystallographic data to confirm this compound’s purity and structural integrity.

- Data Collection : Adopt standardized protocols (e.g., IC50 determination via dose-response assays) and document deviations.

Reference IUPAC guidelines for chemical nomenclature and reporting standards .

Q. How can researchers ensure ethical rigor in studies involving this compound and human subjects?

- Participant Selection : Define inclusion/exclusion criteria (e.g., genetic markers, comorbidities) and obtain informed consent.

- Data Privacy : Anonymize datasets and comply with GDPR/HIPAA regulations.

- Conflict Reporting : Disclose funding sources or institutional biases in publications.

Follow institutional review board (IRB) protocols and cite ethical frameworks like the Declaration of Helsinki .

Advanced Research Questions

Q. How should contradictory data about this compound’s efficacy across different experimental models be analyzed?

- Data Triangulation : Compare results from in vitro (cell lines), ex vivo (tissue samples), and in vivo (animal models) studies. Identify variables such as bioavailability differences or species-specific metabolic pathways.

- Statistical Re-evaluation : Apply multivariate analysis to isolate confounding factors (e.g., solvent effects, batch variability).

- Mechanistic Hypotheses : Propose alternative pathways (e.g., off-target interactions) and validate via knock-out models or competitive binding assays.

Contradictions often arise from methodological heterogeneity; standardize protocols where possible .

Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?

- Formulation Adjustments : Test co-solvents (e.g., cyclodextrins) or lyophilization to enhance aqueous solubility.

- Environmental Controls : Monitor degradation under varying temperatures, light exposure, and storage pH.

- Analytical Validation : Use stability-indicating assays (e.g., LC-MS/MS) to quantify degradation products.

Refer to accelerated stability testing guidelines from regulatory bodies (e.g., ICH Q1A) .

Q. How can computational modeling enhance the design of this compound derivatives with improved selectivity?

- Structure-Activity Relationships (SAR) : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities against target vs. off-target proteins.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic interactions to guide synthetic modifications.

- ADMET Prediction : Apply tools like SwissADME to forecast absorption, toxicity, and metabolic clearance.

Validate models with experimental IC50/Kd values and crystallographic data .

Q. What interdisciplinary approaches resolve challenges in quantifying this compound’s metabolites in complex matrices?

- Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to isolate metabolites from plasma/tissue homogenates.

- Analytical Techniques : Pair high-resolution mass spectrometry (HRMS) with isotopic labeling for unambiguous identification.

- Data Integration : Leverage bioinformatics pipelines (e.g., XCMS Online) to map metabolic pathways.

Cross-validate findings with nuclear magnetic resonance (NMR) or radiolabeled tracer studies .

Q. Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.